

biosynthesis of 11-O-Methylpseurotin A

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Compound of Interest

Compound Name: 11-O-Methylpseurotin A

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An In-depth Technical Guide to the Biosynthesis of **11-O-Methylpseurotin A**

Executive Summary

11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin family, a class of compounds noted for their unique 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core structure and diverse biological activities.^[1] Isolated from marine-derived *Aspergillus fumigatus* and *Sporothrix* sp., **11-O-Methylpseurotin A** is a derivative of the more extensively studied pseurotin A.^{[1][2]} The biosynthesis of pseurotin A is orchestrated by a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) and a series of tailoring enzymes encoded by the *pso* gene cluster.^{[1][3]} While the pathway to pseurotin A has been largely elucidated, the final enzymatic step—a crucial O-methylation at the C-11 position to yield **11-O-Methylpseurotin A**—remains an unresolved aspect of its biosynthesis. The specific O-methyltransferase responsible for this conversion has not yet been identified.^{[1][2]} This guide synthesizes the current understanding of the biosynthetic pathway, presents the available data, and details the experimental methodologies used to investigate this class of molecules.

The Pseurotin A Biosynthetic Pathway: Foundation for 11-O-Methylpseurotin A

The biosynthesis of **11-O-Methylpseurotin A** is contingent on the prior formation of its immediate precursor, pseurotin A. The genetic blueprint for pseurotin A production is located in the *pso* gene cluster, which has been identified and characterized in *Aspergillus fumigatus*.^[1] ^[4] The assembly line begins with the hybrid PKS-NRPS enzyme, PsoA, which constructs the core scaffold, followed by a cascade of modifications by tailoring enzymes.^[2]

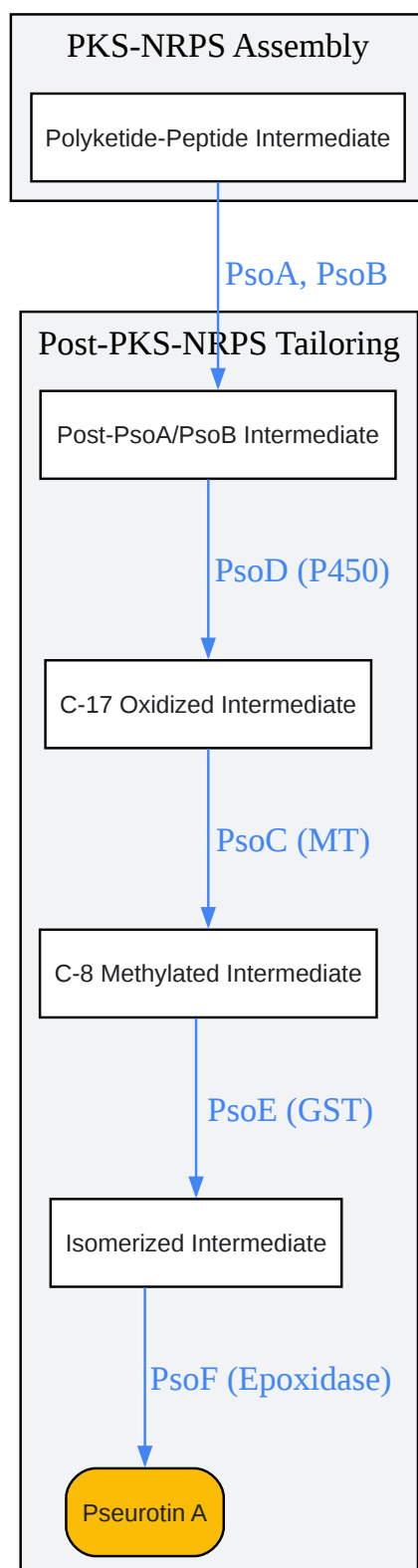
The *pso* Gene Cluster and Enzyme Functions

The synthesis of the pseurotin core and its subsequent modifications are catalyzed by enzymes encoded within the *pso* gene cluster. The functions of the key enzymes have been inferred through systematic gene deletion studies and in vitro assays.^{[1][3]}

Gene	Enzyme	Proposed Function	Reference
psoA	PsoA	Hybrid PKS-NRPS; assembles the core scaffold.	[1][3]
psoB	PsoB	Putative hydrolase; potentially involved in 2-pyrrolidine ring closure.	[1]
psoC	PsoC	O-methyltransferase; specifically methylates the C-8 hydroxyl group.	[1][3]
psoD	PsoD	Cytochrome P450; oxidizes the benzyl carbon (C-17) to a conjugated ketone.	[3]
psoE	PsoE	Predicted Glutathione S-transferase (GST); isomerizes a C=C bond in the polyketide tail from E to Z configuration.	[3][5]
psoF	PsoF	Epoxidase; catalyzes the epoxidation of the remaining trans double bond in the tail, which is then hydrolyzed to form pseurotin A.	[3]
psoG	PsoG	Hypothetical protein of unknown function.	[1]

Biosynthetic Pathway Diagram

The following diagram illustrates the proposed enzymatic steps in the conversion of the PKS-NRPS product to pseurotin A.

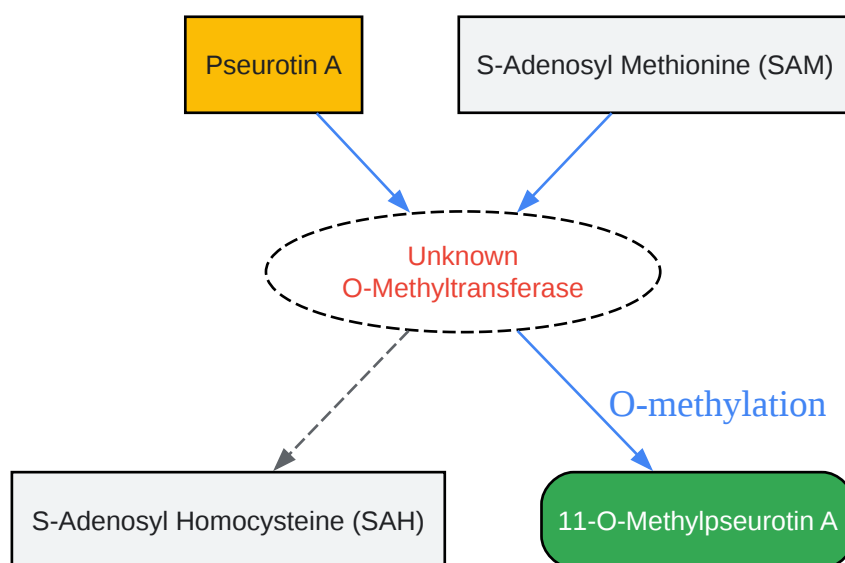


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Caption: Proposed biosynthetic pathway of Pseurotin A.

The Unidentified Final Step: O-Methylation of Pseurotin A

The conversion of pseurotin A to **11-O-Methylpseurotin A** involves a targeted O-methylation of the hydroxyl group at the C-11 position.[2] This reaction is presumed to be catalyzed by a specific O-methyltransferase that utilizes S-adenosyl methionine (SAM) as the methyl donor.[2] Crucially, the characterized methyltransferase from the pso cluster, PsoC, has been shown to act specifically on the C-8 hydroxyl group, indicating that a different, yet-to-be-identified methyltransferase is responsible for the C-11 methylation.[1][3]



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Caption: Proposed final methylation step to form **11-O-Methylpseurotin A**.

Quantitative and Production Data

Quantitative yield data for **11-O-Methylpseurotin A** from fungal fermentations are not widely available in the literature, as production is highly dependent on the specific strain and culture conditions.[2] However, co-production with other pseurotin analogues has been reported.

Compound	Producing Organism	Reported Co-isolated Pseurotins	Reference
11-O-Methylpseurotin A	Aspergillus fumigatus (marine-derived)	Pseurotin A	[2]
11-O-Methylpseurotin A	Sporothrix sp.	Not Specified	[2]
11-O-Methylpseurotin A	Fungal isolate MR2012 (in co-culture)	Pseurotin G, Terezine D	[2]

Experimental Protocols

Elucidating the biosynthesis of **11-O-Methylpseurotin A** requires a combination of analytical chemistry, molecular biology, and biochemistry. Below are representative protocols for key experiments.

Protocol: Identification of Pseurotins by HPLC-MS

This protocol is designed for the detection and identification of pseurotin A and **11-O-Methylpseurotin A** from fungal culture extracts.

- Sample Preparation:
 - Grow the fungal strain (e.g., *Aspergillus fumigatus*) in a suitable liquid medium under conditions known to induce secondary metabolite production (e.g., hypoxia).[4]
 - Separate the mycelium from the culture broth by filtration.
 - Extract the supernatant with an equal volume of ethyl acetate three times.
 - Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure.
 - Re-dissolve the dried extract in a known volume of methanol for analysis.
- HPLC-MS Conditions:

- HPLC System: Surveyor HPLC system or equivalent.[4]
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase A: Water with 0.1% (v/v) formic acid.
- Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.
- Gradient: Start with 2% B, ramp to 98% B over 30 minutes, hold for 5 minutes, and return to initial conditions.[4]
- Flow Rate: 0.6 mL/min.[4]
- Mass Spectrometer: Electrospray ionization (ESI) source in positive ion mode.
- Detection: Scan for the expected m/z values of Pseurotin A $[M+H]^+$ (432.16) and **11-O-Methylpseurotin A** $[M+H]^+$ (446.18).
- Data Analysis:
 - Compare the retention times and mass spectra of peaks in the sample extract with those of authentic standards for pseurotin A and **11-O-Methylpseurotin A**.

Protocol: Gene Deletion of a Candidate O-Methyltransferase

This protocol outlines the steps to investigate the function of a candidate gene hypothesized to encode the C-11 O-methyltransferase.

- Construct Generation:
 - Identify a candidate O-methyltransferase gene in the *A. fumigatus* genome using bioinformatics (e.g., BLAST search with known methyltransferase sequences).
 - Amplify the 5' and 3' flanking regions (approx. 1-1.5 kb each) of the target gene by PCR.
 - Amplify a selectable marker cassette (e.g., hygromycin resistance, hph).

- Assemble the 5' flank, marker cassette, and 3' flank into a single deletion construct using fusion PCR or Gibson assembly.
- Fungal Transformation:
 - Prepare protoplasts from young *A. fumigatus* mycelia using a lytic enzyme mixture.
 - Transform the protoplasts with the deletion construct using a polyethylene glycol (PEG)-mediated method.
 - Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent (e.g., hygromycin).
- Screening and Verification:
 - Isolate genomic DNA from putative transformants.
 - Verify the correct homologous recombination event and gene deletion using diagnostic PCR and Southern blotting.
- Metabolite Analysis:
 - Cultivate the confirmed gene deletion mutant and the wild-type strain under producing conditions.
 - Extract the secondary metabolites and analyze by HPLC-MS as described in Protocol 4.1.
 - A successful identification will result in the mutant strain producing pseurotin A but failing to produce **11-O-Methylpseurotin A**.

Experimental and Logical Workflow

The logical workflow for identifying the unknown O-methyltransferase involves a multi-step approach, from candidate gene identification to final enzymatic verification.



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